

# Quantitative analysis of Ornidazole in plasma using Ornidazole-d5

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## Compound of Interest

Compound Name: *Ornidazole-d5*

Cat. No.: *B1151128*

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Application Note: High-Sensitivity Quantitation of Ornidazole in Human Plasma via LC-MS/MS using **Ornidazole-d5**

## Executive Summary

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Ornidazole in human plasma. Unlike traditional HPLC-UV methods which suffer from limited sensitivity and longer run times, this method utilizes **Ornidazole-d5** as a stable isotope-labeled internal standard (SIL-IS). This choice is critical for correcting matrix-induced ionization suppression, ensuring compliance with FDA Bioanalytical Method Validation (2018) guidelines. The method achieves a Lower Limit of Quantification (LLOQ) of 10.0 ng/mL, suitable for pharmacokinetic (PK) and bioequivalence studies.

## Scientific Rationale & Method Design

### The Internal Standard Strategy: Why d5?

In electrospray ionization (ESI), plasma phospholipids often cause variable signal suppression.

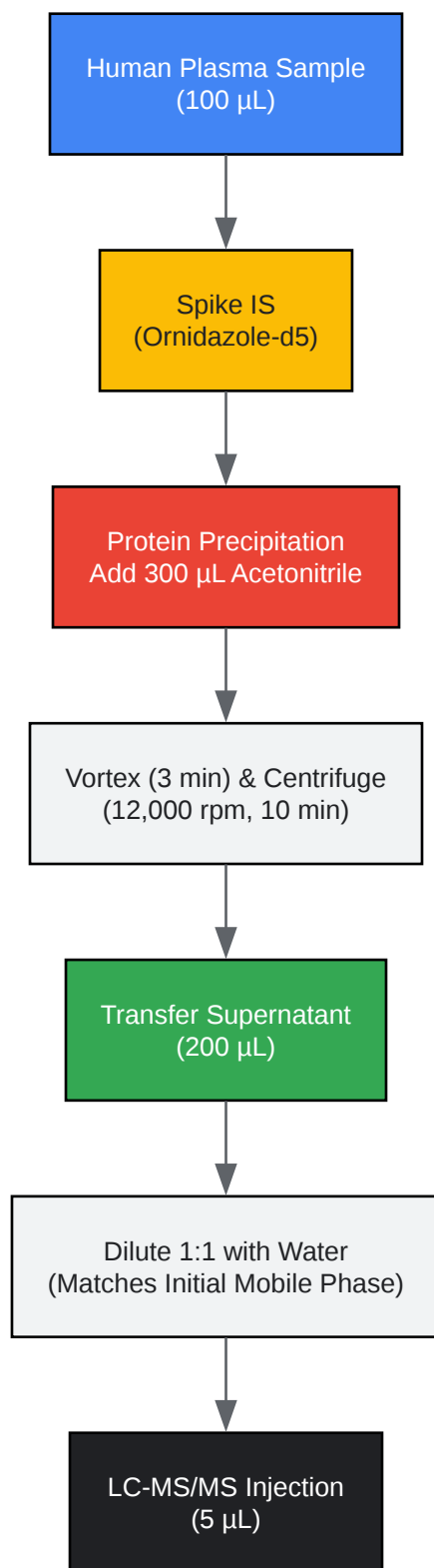
- **Structural Analogs** (e.g., Tinidazole): While chemically similar, they elute at different retention times than Ornidazole. Consequently, they do not experience the exact same matrix suppression event at the moment of ionization.
- **Ornidazole-d5** (SIL-IS): Co-elutes perfectly with the analyte. Any suppression affecting Ornidazole affects the d5-variant identically. The ratio of Analyte/IS remains constant, providing a self-validating quantitation mechanism.

## Extraction Logic: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) yields cleaner extracts, it is labor-intensive. We utilize Protein Precipitation with Acetonitrile.<sup>[1]</sup> To mitigate the "dirty" nature of PPT, we employ a high-efficiency C18 column and a divert valve strategy to send early-eluting salts and late-eluting phospholipids to waste, protecting the mass spectrometer.

## Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition.



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Figure 1: Optimized Protein Precipitation (PPT) workflow designed to minimize handling time while maximizing recovery.

## Materials and Instrumentation

### Reagents

- Analyte: Ornidazole (Reference Standard, >99% purity).[1]
- Internal Standard: **Ornidazole-d5** (Toronto Research Chemicals or equivalent).
- Solvents: LC-MS Grade Methanol, Acetonitrile, Water.
- Additives: Ammonium Acetate (volatile buffer), Formic Acid.

### Instrumentation

- LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
- Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6470).
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7  $\mu$ m).
  - Why this column? The ethylene-bridged hybrid (BEH) particle is robust at high pH and pressure, allowing for fast gradients without peak tailing.

## Experimental Protocol

### Solution Preparation

- Stock Solutions: Dissolve Ornidazole and **Ornidazole-d5** in Methanol to 1.0 mg/mL. Store in amber vials at -20°C (Light Sensitive).
- IS Working Solution: Dilute Stock IS to 500 ng/mL in 50% Methanol.
- Calibration Standards (CC): Prepare in blank plasma ranging from 10 ng/mL to 5,000 ng/mL.
- Quality Control (QC): Low (30 ng/mL), Medium (2000 ng/mL), High (4000 ng/mL).

### LC-MS/MS Conditions

Table 1: Chromatographic Conditions

Parameter	Setting
Mobile Phase A	<b>5 mM Ammonium Acetate in Water + 0.1% Formic Acid</b>
Mobile Phase B	Acetonitrile (100%)
Flow Rate	0.4 mL/min
Column Temp	40°C
Injection Vol	5 µL

| Run Time | 4.5 Minutes |

Table 2: Gradient Program

Time (min)	% Mobile Phase B	Event
<b>0.00</b>	<b>10%</b>	<b>Loading</b>
0.50	10%	Isocratic Hold
2.50	90%	Elution of Analyte
3.00	90%	Wash (Phospholipids)
3.10	10%	Re-equilibration

| 4.50 | 10% | End of Run |

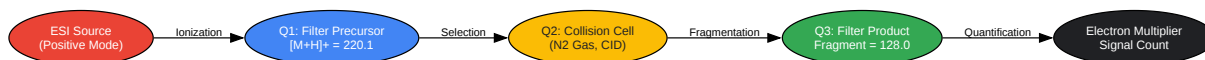
Table 3: Mass Spectrometry Parameters (ESI+)

Compound	Precursor (m/z)	Product (m/z)	Dwell (ms)	CE (V)	Role
Ornidazole	<b>220.1</b>	<b>128.0</b>	<b>100</b>	<b>22</b>	<b>Quantifier</b>
Ornidazole	220.1	82.0	100	35	Qualifier

| **Ornidazole-d5** | 225.1 | 128.0 | 100 | 22 | Internal Std |

## Mass Spectrometry Logic Diagram

Understanding the fragmentation is vital for troubleshooting interference.



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Figure 2: MRM transition logic for Ornidazole. The transition 220.1 → 128.0 is specific to the loss of the nitro-imidazole moiety.

## Validation & Quality Assurance

To ensure data integrity, the following validation parameters must be met, aligned with FDA Bioanalytical Method Validation Guidance (2018) [1].

### Linearity & Sensitivity

- Requirement:

[2]

- Weighting:

weighting is recommended to improve accuracy at the lower end of the curve (10-50 ng/mL).

- LLOQ: Signal-to-Noise (S/N) ratio must be

.

### Accuracy & Precision

- Intra-day: 6 replicates at LLOQ, Low, Mid, High QC. CV% must be

(20% for LLOQ).

- Inter-day: 3 separate runs.

## Matrix Effect & Recovery

- Calculate Matrix Factor (MF) by comparing peak area of spiked post-extraction blank plasma vs. neat solution.
- Acceptance: IS-normalized MF should be close to 1.0. If MF < 0.8, significant suppression is occurring; consider switching to Liquid-Liquid Extraction (LLE) using Ethyl Acetate [2].

## Expert Insights & Troubleshooting

1. The "Sticky" Nitro Group (Carryover): Nitroimidazoles can adsorb to stainless steel and plastic.

- Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1). The acid helps protonate the basic nitrogen, reducing interaction with silanols.

2. Light Sensitivity: Ornidazole is photosensitive.

- Protocol: All stock solutions and extracted samples in the autosampler must be kept in Amber Glass Vials. Avoid direct sunlight during bench work.

3. Phospholipid Buildup: In the PPT method, phospholipids elute late.

- Protocol: Ensure the gradient "wash" step (90% B) is long enough (at least 0.5 min). If baseline creeps up over 100 injections, inject a "cleaning" blank (Isopropanol) every 20 samples.

## References

- FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3][4]
- Liu, Y., et al. (2010). Simultaneous determination of ornidazole and its main metabolites in human plasma by LC–MS/MS. *Journal of Chromatography B*, 878(28), 2683-2690.

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## Sources

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